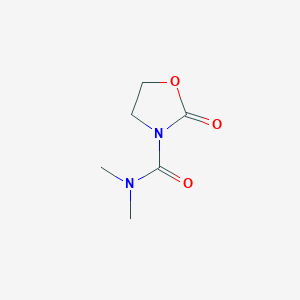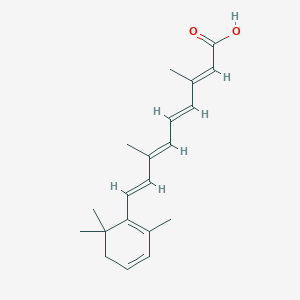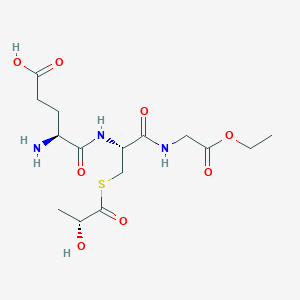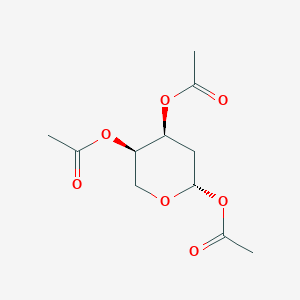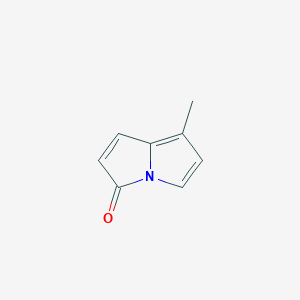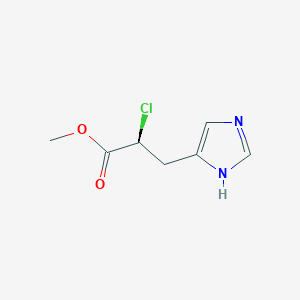
Desamino (|AS)-Chloro Histidine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desamino (|AS)-Chloro Histidine Methyl Ester is a derivative of histidine, an essential amino acid . It is a methyl ester of histidine, which means a methyl group replaces the hydrogen in the carboxylic acid group of histidine .
Synthesis Analysis
The synthesis of amino acid methyl esters, such as Desamino (|AS)-Chloro Histidine Methyl Ester, can be achieved through esterification . This process involves reacting an amino acid with methanol in the presence of trimethylchlorosilane . The reaction is carried out at room temperature and results in the formation of the amino acid methyl ester .Molecular Structure Analysis
The molecular structure of Desamino (|AS)-Chloro Histidine Methyl Ester is derived from the structure of histidine. The key difference is the replacement of a hydrogen atom in the carboxylic acid group of histidine with a methyl group . The empirical formula of the compound is C7H11N3O2 .Chemical Reactions Analysis
The chemical reactions involving Desamino (|AS)-Chloro Histidine Methyl Ester are likely to be similar to those of other esters. For instance, esters can undergo hydrolysis, a reaction that splits the ester into an alcohol and a carboxylic acid . In the case of amino acid methyl esters, this reaction can be catalyzed by protease-esterase enzymes .Aplicaciones Científicas De Investigación
Enaminoketones and Enaminothiones in Chemical Synthesis
Enaminoketones and esters, particularly cyclic-β-enaminoesters, are gaining increased interest for their role as intermediates in the synthesis of heterocycles and natural products. These compounds are essential in synthetic chemistry for the enantioselective preparation of highly functionalized compounds. Enaminones, combining the nucleophilicity of enamines with the electrophilicity of enones, serve as versatile synthetic intermediates for generating various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, and have potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).
Deep Eutectic Solvents (DES) for Green Chemistry
Deep eutectic solvents (DES) are highlighted for their significant depressions in melting points and tunable physicochemical properties, offering promising applications as "designer" solvents. Understanding the microscopic mechanisms behind the structure-property relationships in DES, particularly the complex hydrogen bonding, is crucial for developing predictive models and enhancing the fundamental understanding of these solvents (Hansen et al., 2020).
Xylan Derivatives for Biopolymer Development
Chemical modification of xylan into biopolymer ethers and esters showcases the generation of materials with specific properties tailored by the functional groups, substitution degree, and pattern. These modifications have potential applications in drug delivery and as antimicrobial agents, indicating the versatility of xylan derivatives in scientific research and material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Pharmacological Profile of Antihistamines
The study of antihistamines, such as desloratadine, elucidates the benefits in terms of histamine H1-receptor binding potency and selectivity, offering insights into the therapeutic applications and efficacy of these compounds in treating allergic conditions without significant adverse effects. Such research contributes to understanding the pharmacologic profiles and potential clinical implications of related compounds (Henz, 2001).
Safety And Hazards
The safety data sheet for a related compound, L-Histidine methyl ester dihydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advisable to handle such compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Direcciones Futuras
The development of artificial enzymes that can catalyze the synthesis of amino acid esters from dipeptides is a promising future direction . This could potentially lead to more efficient and environmentally friendly methods for producing amino acid esters, including Desamino (|AS)-Chloro Histidine Methyl Ester .
Propiedades
IUPAC Name |
methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPJJONLBKXGDE-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desamino (|AS)-Chloro Histidine Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)

